![molecular formula C12H21NO4 B2579350 (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid CAS No. 854250-89-8](/img/structure/B2579350.png)
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid
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Overview
Description
A chemical compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number. It may also include the compound’s natural occurrence or synthetic preparation .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and experimental conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction conditions, the reactants and products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability of the compound. These properties can often be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis of Hydroxyproline Derivatives
Derivatives of 2-amino-4-pentenoic acid have been efficiently resolved and used in the synthesis of 4-hydroxyproline derivatives through a process involving epoxidation followed by intramolecular cyclization. This method yields compounds with significant potential in pharmaceutical development and research into peptide structure and function (Krishnamurthy et al., 2014).
Development of Synthetic Opioid Ligands
The synthesis of Boc-protected amino acids, including those similar to "(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid," has been applied to the rapid development of synthetic opioid ligands. These ligands often show superior potency at opioid receptor types due to the introduction of unnatural amino acids, demonstrating the compound's utility in medicinal chemistry (Bender et al., 2015).
Novel Unnatural Amino Acids for Peptidomimetics
A novel approach to synthesizing unnatural amino acids for peptidomimetic applications involves the efficient creation of compounds like 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives. These building blocks are critical for the development of peptides that can mimic natural peptide structures and functions, showcasing the versatility of amino acid derivatives in drug design and development (Pascal et al., 2000).
Enantioselective Addition to Aldehydes
The use of Boc-protected amino acids in catalyzing asymmetric additions to aldehydes highlights the importance of these compounds in synthetic chemistry. By optimizing ligand structures derived from amino acids, researchers have developed methodologies to create chiral alcohols with high enantioselectivity, which are valuable in pharmaceutical synthesis (Richmond et al., 2005).
Solid-Supported Synthesis of Benzazepines
Another application involves the solid-supported solution-phase synthesis of benzazepine derivatives starting from Boc-protected amino acids. This process demonstrates the utility of these compounds in generating diverse molecular structures efficiently, which can have implications in drug discovery and development (Van den Eynde et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMRFGHGLLFAJZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid |
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